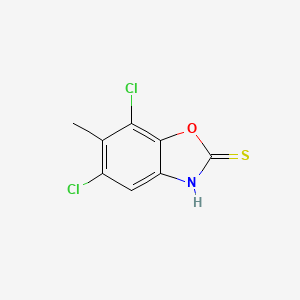

5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol

CAS No.: 199293-12-4

Cat. No.: VC4752601

Molecular Formula: C8H5Cl2NOS

Molecular Weight: 234.09

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 199293-12-4 |

|---|---|

| Molecular Formula | C8H5Cl2NOS |

| Molecular Weight | 234.09 |

| IUPAC Name | 5,7-dichloro-6-methyl-3H-1,3-benzoxazole-2-thione |

| Standard InChI | InChI=1S/C8H5Cl2NOS/c1-3-4(9)2-5-7(6(3)10)12-8(13)11-5/h2H,1H3,(H,11,13) |

| Standard InChI Key | HXLKSPUYOZZJBE-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C2C(=C1Cl)OC(=S)N2)Cl |

Introduction

5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol is a heterocyclic compound belonging to the benzoxazole family. It is characterized by its unique substitution pattern on the benzoxazole ring, which includes chlorine and methyl substituents, along with a thiol group. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer effects.

Synthesis Methods

The synthesis of 5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method involves the use of 2-aminophenol and aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, and titanium tetraisopropoxide as a catalyst. Industrial production may employ similar synthetic routes on a larger scale, utilizing continuous flow reactors and optimized reaction conditions.

Antimicrobial Activity

5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol exhibits significant antimicrobial activity against various bacterial and fungal strains. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The compound's ability to inhibit microbial growth makes it a potential candidate for developing new antimicrobial agents.

| Microorganism | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 7.81 - 15.62 |

| Escherichia coli | 15.62 - 31.25 |

| Aspergillus niger | 62.5 - 125 |

Anticancer Activity

The compound has demonstrated cytotoxic effects on multiple cancer cell lines, including MCF-7 (breast), A549 (lung), HepG2 (liver), and PC3 (prostate). The IC50 values for these cell lines are summarized below:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 8.0 |

| HepG2 (Liver) | 9.0 |

| PC3 (Prostate) | 12.0 |

Chemical Reactions and Applications

5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance biological activity or for use in industrial applications.

-

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide.

-

Reduction: The compound can be reduced to form corresponding amines or alcohols using reagents such as sodium borohydride.

-

Substitution: Halogen atoms (chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

Industrial Applications

In addition to its biological applications, 5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol is utilized in industrial settings for material development and catalysis. Its unique chemical structure makes it suitable as a catalyst in various chemical reactions.

Future Research Directions

Future studies on 5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol should focus on structural modifications to enhance its biological activity and selectivity. Additionally, assessing its efficacy in combination with existing antibiotics or chemotherapeutics could provide valuable insights into its therapeutic potential. Elucidating the molecular pathways affected by this compound will further enhance understanding of its mechanisms of action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume